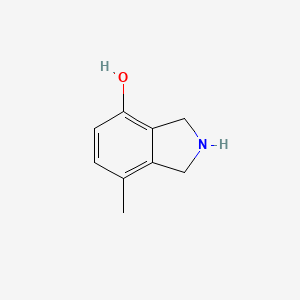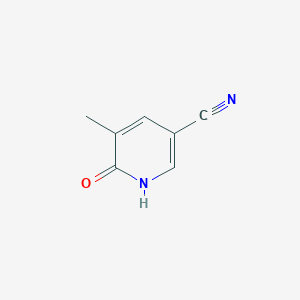
6-Hydroxy-5-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-5-methylnicotinonitrile is an organic compound that features a pyridine ring substituted with a hydroxyl group at the 6-position, a methyl group at the 5-position, and a nitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-methylnicotinonitrile can be achieved through several methods. One common approach involves the hydroxylation of 5-methylnicotinonitrile. This reaction typically requires the use of oxidizing agents such as hydrogen peroxide or other peroxides under controlled conditions to introduce the hydroxyl group at the 6-position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts. For example, genetically engineered strains of bacteria such as Agrobacterium tumefaciens can be employed to convert nicotine from tobacco waste into this compound through a series of enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 6-oxo-5-methylnicotinonitrile.
Reduction: Formation of 6-hydroxy-5-methylaminopyridine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-Hydroxy-5-methylnicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role in enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for certain enzymes, leading to the formation of reactive intermediates that can further participate in various biochemical reactions. The hydroxyl and nitrile groups play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Nicotinonitrile: Similar structure but lacks the hydroxyl and methyl groups.
5-Hydroxy-6-methylnicotinonitrile: Similar structure but with different positions of the hydroxyl and methyl groups
Uniqueness
6-Hydroxy-5-methylnicotinonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1355200-40-6 |
|---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
5-methyl-6-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H6N2O/c1-5-2-6(3-8)4-9-7(5)10/h2,4H,1H3,(H,9,10) |
InChI Key |
OBYCXDBNDBOQQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CNC1=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



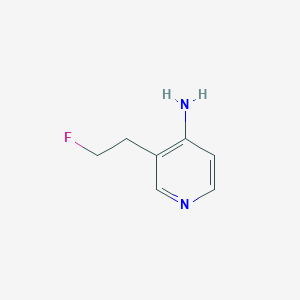

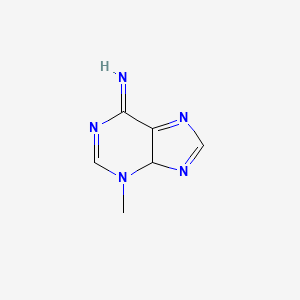
![Imidazo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11922199.png)
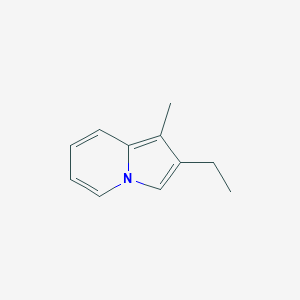

![1,4-Dioxa-7-azaspiro[4.4]nonan-7-ol](/img/structure/B11922208.png)
![6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11922221.png)
![5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B11922223.png)
![6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one](/img/structure/B11922229.png)

